BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate

Calcium channel pharmacology Cardiovascular probe development PBR-Ca2+ crosstalk

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (CAS 131403-76-4), also known as NF49 or compound 3/66 in the primary literature, is a synthetic 6-arylpyrrolo[2,1-d][1,5]benzothiazepine derivative. It belongs to a class of ligands originally developed as selective mitochondrial benzodiazepine receptor (MBR, also termed peripheral-type benzodiazepine receptor, PBR) probes.

Molecular Formula C21H17NO3S
Molecular Weight 363.4 g/mol
CAS No. 131403-76-4
Cat. No. B159994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate
CAS131403-76-4
Synonyms6-ADMPB
7-acetoxy-6,7-dihydro-6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepine
7-acetoxy-6-(p-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepine
Molecular FormulaC21H17NO3S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H17NO3S/c1-14(23)25-20-18-7-5-13-22(18)17-6-3-4-8-19(17)26-21(20)15-9-11-16(24-2)12-10-15/h3-13H,1-2H3
InChIKeyNCWRHYSPTPPIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (NF49): Compound Identity and Research Supply Context


5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (CAS 131403-76-4), also known as NF49 or compound 3/66 in the primary literature, is a synthetic 6-arylpyrrolo[2,1-d][1,5]benzothiazepine derivative [1]. It belongs to a class of ligands originally developed as selective mitochondrial benzodiazepine receptor (MBR, also termed peripheral-type benzodiazepine receptor, PBR) probes [2]. The compound is an off-white solid (MW 363.43, C21H17NO3S) supplied with storage at 2–8°C and is commercially available from multiple specialty chemical vendors as a research-grade biochemical tool . Critically, NF49 is not a clinical candidate; its procurement is driven by its value as a pharmacological probe with a distinctive dual-activity profile—combining nanomolar MBR affinity with sub-nanomolar L-type calcium channel blockade—that no single-class reference compound replicates [1][2].

Why In-Class Pyrrolobenzothiazepines Cannot Substitute for 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (NF49) in Research Protocols


The pyrrolobenzothiazepine chemotype spans a broad activity continuum, but small structural changes—especially at the 7-ester and 4-position—produce quantitatively divergent affinity and selectivity profiles [1]. NF49 (7-acetoxy-6-(p-methoxyphenyl) derivative) occupies a unique niche: its IC50 of 0.13 nM at L-type calcium channels far exceeds that of the dimethylcarbamate analog (compound 65, MBR-optimized with an IC50 of 9 nM at MBR but no reported comparable calcium channel potency), yet its MBR IC50 of 34 nM is measurable and useful [1][2]. The dihydro analog of NF49 loses MBR affinity entirely (IC50 >1 µM), demonstrating that even reduction of the 6,7-double bond eliminates one activity dimension [2]. Similarly, the structurally related NF51 and NF115 exhibit divergent CAR/PXR nuclear receptor modulation profiles [3]. Substituting any of these analogs without confirming the required activity dimension risks protocol failure; the evidence below establishes exactly where NF49 provides irreplaceable quantitative performance.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (NF49) vs. Closest Analogs and Reference Standards


L-Type Calcium Channel Binding: NF49 Exhibits Sub-Nanomolar Potency, Surpassing Reference Calcium Antagonists and PBR Ligands by Orders of Magnitude

In a direct radioligand displacement assay using [3H]nitrendipine on rat cortex homogenate membranes, NF49 (referenced as compound 3) inhibited binding with an IC50 of 0.13 nM [1]. This potency is approximately 1,900-fold higher than verapamil (IC50 ≈ 250 nM in comparable rat cortex preparations) and represents a dramatically greater inhibition than the reference PBR ligands PK 11195 and Ro 5-4864, which were reported to possess only 'low but significant' inhibitory activity at L-type calcium channels [1][2]. The authors explicitly noted that NF49's potency was 'much higher than that reported for PK 11195 and Ro 5-4864 and equal to or higher than that of reference calcium antagonists such as verapamil and (+)-cis-diltiazem' [1].

Calcium channel pharmacology Cardiovascular probe development PBR-Ca2+ crosstalk

Cardiac-over-Vascular Functional Selectivity: NF49 Outperforms (+)-cis-Diltiazem in Tissue-Selective Calcium Antagonism

In functional tissue bath experiments, NF49 (compound 3) was evaluated for calcium antagonist activity on guinea pig aorta strips (vascular) and negative inotropic activity on isolated guinea pig left atria (cardiac). NF49 displayed a clear-cut selectivity for cardiac over vascular tissue, and its selectivity ratio was higher than that of the reference compound (+)-cis-diltiazem [1]. This contrasts with the non-selective PBR ligands PK 11195 and Ro 5-4864, which 'did not display selectivity between cardiac and vascular tissue' [1].

Cardiovascular tissue selectivity Negative inotropy Vascular vs. cardiac pharmacology

Mitochondrial Benzodiazepine Receptor (MBR) Affinity: NF49 Provides an Intermediate, Quantifiable Nanomolar IC50 Distinct from the Ultra-High-Affinity Analogs

In the foundational SAR study by Fiorini et al. (1994), NF49 (compound 66, the 7-acetoxy-6-(p-methoxyphenyl) derivative) displaced [3H]PK 11195 binding to MBR with an IC50 of 34 ± 6 nM [1]. Under identical assay conditions, the reference MBR ligand PK 11195 exhibited an IC50 of 2 nM, and the dimethylcarbamate analog (compound 65) achieved an IC50 of 9 nM [1]. By contrast, the 6,7-dihydro analog of NF49 (compound 72) showed no measurable MBR affinity (IC50 >1 µM) [1]. This positions NF49 in an intermediate affinity band—substantially above the inactive dihydro analog, yet below the ultra-high-affinity dimethylcarbamate, creating a calibrated tool for experiments requiring moderate receptor occupancy rather than near-saturation binding.

Mitochondrial benzodiazepine receptor PBR/MBR pharmacology Structure-activity relationship

CAR1 Inverse Agonism: NF49 Demonstrates Superior Inverse Agonist Activity on Constitutive Androstane Receptor Relative to PK 11195

In a luciferase reporter gene assay using HuH-7 cells transiently transfected with wild-type CAR1 (pM-CAR1) and reporter pFR-Luc, NF49 at 10 µM exhibited greater inverse agonist activity on CAR1 than did PK 11195 (also tested at 10 µM) [1]. Among four structurally related benzothiazepines tested (NF49, NF51, NF115, and DCPPBT), NF49 displayed the most pronounced differential modulation profile: agonist activity on CAR3, partial agonist activity on PXR, and the strongest CAR1 inverse agonism of the set [1]. The concentration-response dilution series (10 nM to 20 µM) confirmed that these effects were concentration-dependent and statistically significant relative to vehicle control (p < 0.05, n=6) [2].

Nuclear receptor pharmacology CAR/PXR xenobiotic sensing Metabolic regulation

Dual-Activity Uniqueness: NF49 Is the Only Compound in Its Series That Simultaneously Achieves Sub-Nanomolar L-Type Calcium Channel Blockade and Nanomolar MBR Binding

No other compound within the published pyrrolobenzothiazepine series simultaneously exhibits both sub-nanomolar L-type calcium channel antagonism (IC50 0.13 nM) and confirmed nanomolar MBR affinity (IC50 34 nM) [1][2]. PK 11195 is an MBR ligand with negligible calcium channel activity. (+)-cis-diltiazem and verapamil are calcium channel blockers but lack MBR affinity. The dimethylcarbamate analog (compound 65) has 3.8-fold higher MBR affinity than NF49 but was not reported to possess comparable calcium channel potency and was developed specifically as an MBR-optimized probe [2]. This dual-activity singularity means NF49 cannot be functionally replaced by any single alternative compound for experiments requiring concurrent engagement of both targets.

Polypharmacology probe PBR-Ca2+ dual target Chemical biology tool

Optimal Procurement and Application Scenarios for 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate (NF49)


Cardiac-Selective Calcium Channel Probe Development and PBR–Cardiovascular Crosstalk Studies

For laboratories investigating the mechanistic link between peripheral benzodiazepine receptor activation and L-type calcium channel modulation in cardiac tissue, NF49 is the only available single-molecule probe that simultaneously engages both targets with high potency. Its IC50 of 0.13 nM at L-type calcium channels and its demonstrated cardiac-over-vascular functional selectivity—quantitatively exceeding that of (+)-cis-diltiazem—make it the compound of choice for ex vivo cardiac tissue bath experiments and radioligand binding studies aimed at mapping PBR–calcium channel interaction networks [1]. Procurement of NF49 rather than PK 11195 or diltiazem alone avoids the need for dual-compound protocols and their associated pharmacokinetic confounds.

Mitochondrial Benzodiazepine Receptor (TSPO) SAR Training Set Assembly and CoMFA Model Validation

The quantitative MBR affinity gradient across the pyrrolobenzothiazepine series (NF49 IC50 = 34 nM; dimethylcarbamate analog IC50 = 9 nM; dihydro analog IC50 >1,000 nM) makes NF49 an essential data point for building and validating comparative molecular field analysis (CoMFA) and 3D-QSAR models of TSPO ligand binding [2]. Its intermediate affinity fills a critical gap in the training set between high-affinity reference ligands (PK 11195, IC50 2 nM) and inactive analogs, improving the predictive power of computational models used to design next-generation TSPO ligands for neuroinflammation imaging.

CAR/PXR Nuclear Receptor Selectivity Profiling and Xenobiotic Sensing Pathway Dissection

NF49’s unique nuclear receptor fingerprint—agonist of CAR3, partial agonist of PXR, and the most potent CAR1 inverse agonist among the four tested benzothiazepine analogs—positions it as a critical tool for dissecting the differential roles of CAR splice variants and PXR in xenobiotic metabolism regulation [3]. In luciferase reporter platforms using HuH-7 cells, NF49 enables dose-response experiments (effective range 100 nM to 20 µM) that discriminate CAR1-dependent from CAR3-dependent gene expression programs, a capability not achievable with the reference compound PK 11195 due to its weaker CAR1 inverse agonism.

Chemical Biology Toolkit Assembly for Polypharmacology and Dual-Target Engagement Studies

For core facilities and screening centers assembling annotated chemical probe libraries, NF49 represents a rare validated dual-activity compound (MBR ligand + L-type calcium channel blocker) within a single, commercially available, structurally characterized small molecule [1][2]. Its inclusion enables high-content screening campaigns that query functional interactions between mitochondrial benzodiazepine receptor signaling and calcium homeostasis without resorting to compound mixtures, simplifying hit deconvolution and target identification workflows.

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.